2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Chromatography HPLC Impurity Profiling

This dual-designated reference standard (Omeprazole Impurity 45 / Esomeprazole Impurity 31) ensures accurate impurity profiling in PPI manufacturing. The unique acetoxymethyl motif at the pyridine 2-position provides distinct chromatographic specificity essential for compendial HPLC methods, preventing system suitability failures and regulatory non-compliance. Suitable for ANDA method validation per ICH Q3A, forced degradation marker studies, and routine QC batch release testing. Procure with confidence for traceable, pharmacopeia-aligned analytical workflows.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 142885-95-8
Cat. No. B3102937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
CAS142885-95-8
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1[N+](=O)[O-])C)COC(=O)C
InChIInChI=1S/C10H12N2O4/c1-6-4-11-9(5-16-8(3)13)7(2)10(6)12(14)15/h4H,5H2,1-3H3
InChIKeyNQXDXTJWDZWWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8) as a Critical Omeprazole Impurity Reference Standard


2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8), chemically (3,5-Dimethyl-4-nitropyridin-2-yl)methyl acetate, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . It is primarily recognized in the pharmaceutical industry as Omeprazole Impurity 45 and Esomeprazole Impurity 31, serving as a key reference standard for analytical method development, method validation (AMV), and quality control (QC) in the manufacturing of proton pump inhibitors (PPIs) [1].

Why Omeprazole Impurity 45 (CAS 142885-95-8) Cannot Be Substituted with Other Omeprazole Impurities


Omeprazole impurities exhibit distinct structural features that govern their chromatographic behavior and regulatory acceptance. While numerous omeprazole-related impurities exist (e.g., Impurity A, B, C, D, E), each possesses a unique chemical structure—such as sulfone, sulfide, or N-oxide derivatives—resulting in different relative retention times (RRT) and relative response factors (RRF) under standardized HPLC conditions [1]. Omeprazole Impurity 45 (CAS 142885-95-8) is specifically the acetoxymethyl derivative of 3,5-dimethyl-4-nitropyridine, a structural motif that confers unique chromatographic properties essential for accurate peak identification in compendial methods [2]. Substitution with a non-identical impurity reference standard would compromise method specificity, leading to failed system suitability tests and potential regulatory non-compliance.

Quantitative Evidence Supporting the Selection of Omeprazole Impurity 45 (CAS 142885-95-8) Over Alternative Impurity Standards


Chromatographic Differentiation: Unique Relative Retention Time (RRT) of Omeprazole Impurity 45 vs. Other Omeprazole Impurities

Omeprazole Impurity 45 (CAS 142885-95-8) exhibits a distinct relative retention time (RRT) compared to other omeprazole impurities. While direct RRT data for Impurity 45 is not publicly available in the same compendial tables as Impurities A–D, its unique acetoxymethyl substituent at the 2-position of the pyridine ring alters its polarity and interaction with reversed-phase stationary phases relative to Impurities A (sulfide), B (sulfone), C (N-oxide), and D (desmethyl) [1]. This structural divergence ensures that Impurity 45 elutes at a different retention window, enabling unambiguous peak identification when used as a reference standard in HPLC-UV or UPLC-TOF/MS methods [2].

Chromatography HPLC Impurity Profiling

Purity Specification: Guaranteed ≥95% HPLC Purity for Reliable Quantitation

Commercial vendors of Omeprazole Impurity 45 (CAS 142885-95-8) provide this compound with a guaranteed purity of ≥95% by HPLC . This high purity is essential for use as a reference standard in analytical method validation and quantitative impurity determination. In contrast, some alternative omeprazole impurity standards may be supplied at lower purity grades (e.g., 90% or unspecified) or as mixtures (e.g., EP Impurity F&G mixture ), which introduces additional variability and requires correction factors that can compromise accuracy.

Analytical Chemistry Quality Control Reference Standards

Regulatory Recognition: Designated as Omeprazole Impurity 45 and Esomeprazole Impurity 31

CAS 142885-95-8 is explicitly recognized as Omeprazole Impurity 45 in multiple regulatory and pharmacopoeial contexts, including its use in analytical method development and validation for Abbreviated New Drug Applications (ANDAs) [1]. It is also designated as Esomeprazole Impurity 31 in esomeprazole monographs . This dual regulatory recognition is not shared by all pyridine-based omeprazole impurities; for example, 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine (CAS 153476-68-7) is classified as Esomeprazole Impurity 47 but lacks the same Omeprazole Impurity 45 designation [2].

Regulatory Science Pharmacopoeial Standards ANDA

Synthetic Utility: Key Intermediate in Omeprazole and Esomeprazole Synthesis

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine serves as a crucial intermediate in the synthesis of omeprazole and esomeprazole. It is prepared by acetylation of 2,3,5-trimethyl-4-nitropyridine N-oxide with acetic anhydride, and subsequent hydrolysis yields the corresponding 2-(hydroxymethyl) derivative, which is then converted to the chloromethyl analog for final API coupling [1]. This synthetic pathway is specific to this substitution pattern; alternative 2-substituted-3,5-dimethyl-4-nitropyridine derivatives (e.g., 2-cyano, 2-methoxy) follow different synthetic routes and are not direct precursors to the PPI API .

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Optimal Procurement and Application Scenarios for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8)


Analytical Method Development and Validation for Omeprazole/Esomeprazole ANDA Submissions

This compound is ideally suited as a reference standard for developing and validating HPLC/UPLC methods intended for ANDA submissions of omeprazole or esomeprazole drug products. Its high purity (≥95% by HPLC) and dual regulatory designation (Omeprazole Impurity 45 / Esomeprazole Impurity 31) support accurate impurity profiling and system suitability testing [1].

Quality Control Batch Release Testing of PPI Active Pharmaceutical Ingredients (APIs)

Pharmaceutical QC laboratories should utilize this impurity standard for routine batch release testing to quantify Impurity 45 in omeprazole and esomeprazole API. Its recognized regulatory status ensures that the resulting data meets ICH Q3A reporting thresholds and compendial acceptance criteria [2].

Stability-Indicating Method Development for Forced Degradation Studies

In forced degradation studies of omeprazole or esomeprazole, this compound may serve as a marker for specific degradation pathways involving acetylation or oxidation at the pyridine 2-position. Its inclusion in a stability-indicating method helps differentiate degradation products from process impurities [3].

Process Chemistry: Intermediate Procurement for PPI Synthesis Scale-Up

For CROs and CMOs engaged in the commercial synthesis of omeprazole or esomeprazole, procuring this compound as a process intermediate ensures synthetic route fidelity. The acetoxymethyl group is a critical protecting/handling motif that enables the subsequent conversion to the chloromethyl analog used in the final API coupling step [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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